![molecular formula C16H15NO3 B8774231 METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE
Descripción general
Descripción
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a biphenyl group attached to a carbonyl group, which is further linked to an amino acetic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE typically involves the following steps:
Formation of Biphenyl-4-carbonyl Chloride: Biphenyl is first converted to biphenyl-4-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amination: The biphenyl-4-carbonyl chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Various nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Hydrolysis: [(Biphenyl-4-carbonyl)amino]acetic acid
Reduction: [(Biphenyl-4-hydroxy)amino]acetic acid methyl ester
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and amino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Biphenyl-4-carboxylic acid
- Biphenyl-4-acetic acid
- [(Biphenyl-4-carbonyl)amino]acetic acid
Uniqueness
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is unique due to the presence of both the biphenyl and amino acetic acid methyl ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
methyl 2-[(4-phenylbenzoyl)amino]acetate |
InChI |
InChI=1S/C16H15NO3/c1-20-15(18)11-17-16(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19) |
Clave InChI |
DHWSAGOZHZREMQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
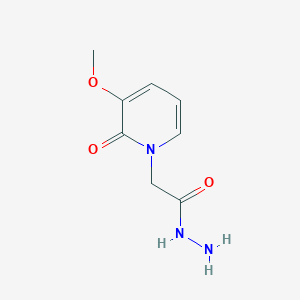
![Methyl thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8774160.png)
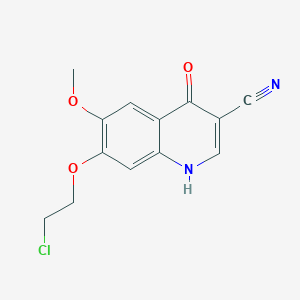
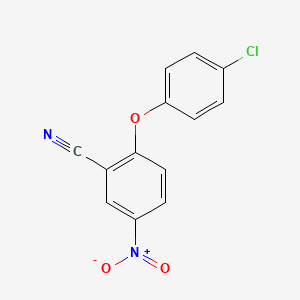

![4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)



![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B8774196.png)
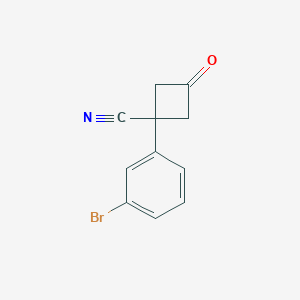
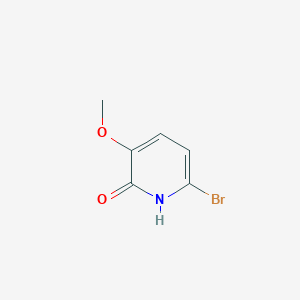
![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
